Cas no 1361904-82-6 (4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile)

4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
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- インチ: 1S/C10H9BrF2N2O/c1-16-9-6(5-11)4-8(10(12)13)15-7(9)2-3-14/h4,10H,2,5H2,1H3
- InChIKey: IXIMCDLBFZVJTF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(F)F)N=C(CC#N)C=1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 45.9
4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026001708-1g |
4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile |
1361904-82-6 | 97% | 1g |
1,629.60 USD | 2021-06-08 | |
Alichem | A026001708-500mg |
4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile |
1361904-82-6 | 97% | 500mg |
1,058.40 USD | 2021-06-08 |
4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrileに関する追加情報
4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile (CAS No. 1361904-82-6)
The compound 4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile, identified by the CAS registry number 1361904-82-6, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups: a bromomethyl group at position 4, a difluoromethyl group at position 6, a methoxy group at position 3, and an acetonitrile group at position 2.
The synthesis of this compound involves advanced organic chemistry techniques, often requiring multi-step reactions to achieve the desired substitution pattern on the pyridine ring. The presence of multiple substituents makes this molecule highly versatile, enabling it to participate in a wide range of chemical reactions and applications. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel agrochemicals and pharmaceutical agents.
One of the key features of 4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile is its ability to undergo various substitution and addition reactions due to the electron-withdrawing and electron-donating groups present on the pyridine ring. The bromomethyl group at position 4 serves as an excellent leaving group, facilitating nucleophilic substitutions, while the acetonitrile group at position 2 provides additional reactivity through its electron-withdrawing nature.
The difluoromethyl group at position 6 introduces steric hindrance and further modulates the electronic properties of the molecule, making it suitable for specific applications where precise control over reactivity is essential. Additionally, the methoxy group at position 3 contributes to the molecule's solubility and stability under certain conditions.
Recent research has focused on leveraging the unique properties of this compound in the development of herbicides and insecticides. Its ability to inhibit key enzymes involved in plant growth and insect metabolism has made it a promising candidate for agricultural applications. Furthermore, studies have explored its potential as a building block for synthesizing more complex molecules with therapeutic properties.
In terms of pharmacological applications, 4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile has shown promise as an intermediate in drug discovery programs targeting various diseases, including cancer and infectious diseases. Its structure allows for further functionalization to enhance bioavailability and selectivity, making it a valuable asset in medicinal chemistry.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature, with researchers employing advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and properties. These studies have provided valuable insights into its reactivity, stability, and potential applications across diverse fields.
In conclusion, 4-(Bromomethyl)-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile (CAS No. 1361904-82-6) is a versatile organic compound with significant potential in agriculture, pharmaceuticals, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines.
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